molecular formula C13H20O B14392277 1-Ethenyl-10-methylspiro[4.5]decan-7-one CAS No. 89462-17-9

1-Ethenyl-10-methylspiro[4.5]decan-7-one

Cat. No.: B14392277
CAS No.: 89462-17-9
M. Wt: 192.30 g/mol
InChI Key: UKPNZOOKERMSIB-UHFFFAOYSA-N
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Description

1-Ethenyl-10-methylspiro[45]decan-7-one is a spiro compound characterized by a unique bicyclic structureIts molecular formula is C13H20O, and it is known for its distinct chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-10-methylspiro[4.5]decan-7-one typically involves spiroannelation reactions. One common method involves the reaction of 3-chloro-5,5-dimethylcyclohex-2-en-1-one with 1,4-dilithiobutane under anhydrous conditions. The reaction is carried out in a nitrogen atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-10-methylspiro[4.5]decan-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)

Major Products Formed:

Scientific Research Applications

1-Ethenyl-10-methylspiro[4.5]decan-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethenyl-10-methylspiro[4.5]decan-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    Spiro[4.5]decan-7-one: A structurally related compound with similar reactivity but different substituents.

    1,8-Dimethylspiro[4.5]decan-7-one: Another spiro compound with distinct chemical properties and applications.

Uniqueness: 1-Ethenyl-10-methylspiro[4.5]decan-7-one is unique due to its ethenyl group, which imparts specific reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

89462-17-9

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

4-ethenyl-10-methylspiro[4.5]decan-7-one

InChI

InChI=1S/C13H20O/c1-3-11-5-4-8-13(11)9-12(14)7-6-10(13)2/h3,10-11H,1,4-9H2,2H3

InChI Key

UKPNZOOKERMSIB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)CC12CCCC2C=C

Origin of Product

United States

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